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Compound of Interest

Compound Name: Ethyl 3-hydroxy-5-methylbenzoate
CAS No.: 1126430-75-8
Cat. No.: B1528403
Get Quote
. J

Executive Summary

This guide provides a technical analysis of Ethyl 3-hydroxy-5-methylbenzoate (Target),
contrasting it with its primary positional isomers: Ethyl 2-hydroxy-5-methylbenzoate (Ortho-
isomer) and Ethyl 4-hydroxy-3-methylbenzoate (Para-isomer).

While these molecules share the same molecular formula (

) and weight (180.20 g/mol ), their performance in biological assays and synthetic utility
diverges significantly due to the "Salicylate Effect” (intramolecular hydrogen bonding) present
in the ortho-isomers versus the intermolecular lattice forces dominant in the meta/para-isomers.
This guide details these physicochemical distinctions to aid in scaffold selection for medicinal
chemistry.

Structural Landscape & Physicochemical Matrix

The positioning of the hydroxyl (-OH) group relative to the ester carbonyl is the deterministic
factor for the compound's physical state, solubility, and reactivity.
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Comparative Data Table

Comparator A: Comparator B: Para-
Feature Target: Meta-Isomer
Ortho-lsomer Isomer
Ethyl 3-hydroxy-5- Ethyl 2-hydroxy-5- Ethyl 4-hydroxy-3-
IUPAC Name y Y y y Y y y Y y
methylbenzoate methylbenzoate methylbenzoate
CAS Number 55314-57-3 34265-58-2 51263-14-6
o 3,5-Disubstituted ) ) ) )
Substitution ) 2,5-Disubstituted 3,4-Disubstituted
(Symmetrical)
) Intermolecular (Lattice  Intramolecular Intermolecular (Strong
H-Bonding ) ) .
forming) (Chelation) Lattice)
) ) ] Liquid / Low-Melting Solid (High Melting
Physical State Solid (Crystalline) ) ]
Solid Paint)
Boiling Point ~280°C (Predicted) 251°C (Lit.) >290°C (Predicted)

. I ~2.8 (Apparent high
LogP (Lipophilicity) ~2.2 . ~2.2
permeability)

_ ~10.2 (Proton locked
pKa (Phenolic) ~9.2 ~8.5
by Carbonyl)

Expert Insight: The Chelation Effect

The Ortho-isomer (Comparator A) exhibits a lower boiling point and higher apparent lipophilicity
because the hydroxyl proton forms a 6-membered hydrogen-bonded ring with the ester
carbonyl oxygen. This "masks" the polar groups, effectively reducing the molecule's interaction
with the solvent and lowering the energy required to vaporize it.

In contrast, the Target (Meta-isomer) cannot form this internal bond. Its hydroxyl group remains
free to interact with solvent molecules or biological receptors, making it a superior candidate for
hydrogen-bond donor (HBD) interactions in protein binding pockets.

Synthetic Accessibility & Pathway Logic
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Synthesizing the target (3,5-substitution pattern) is thermodynamically more challenging than
the ortho/para isomers due to the directing effects of the benzene ring.

o Ortho/Para: Accessible via direct carboxylation of phenols (Kolbe-Schmitt reaction) or
esterification of commercially available cresotinic acids.

» Meta (Target): Requires indirect methods, often starting from 3,5-dimethylbenzoic acid
(oxidation) or sulfonated intermediates, as the meta-position is deactivated for direct
electrophilic aromatic substitution relative to the hydroxyl group.

Pathway Visualization (DOT)

The following diagram illustrates the divergent synthetic logic required for the Target vs. the
Ortho-isomer.
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Caption: Divergent synthesis: Ortho-isomers utilize direct carboxylation, while the Target (Meta)
requires functional group interconversion from meta-xylene derivatives.

Functional Performance: Antioxidant & Permeability
Antioxidant Mechanism (HAT vs. SET)

Phenolic esters act as antioxidants primarily via Hydrogen Atom Transfer (HAT).

o Target (3-OH): The hydroxyl proton is labile. In non-polar solvents, it readily quenches free
radicals (DPPH/ABTS).
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e Ortho-Isomer (2-OH): The intramolecular H-bond stabilizes the ground state, increasing the
bond dissociation enthalpy (BDE) of the O-H bond. This makes the ortho-isomer a weaker
antioxidant kinetically compared to the meta/para variants.

Membrane Permeability (SAR)

o Target: Moderate permeability. Relies on passive diffusion but may face desolvation
penalties at the membrane interface.

o Ortho-lsomer: High permeability. The "closed" conformation mimics a non-polar
hydrocarbon, allowing rapid transit through lipid bilayers (Blood-Brain Barrier potential).

Experimental Protocols
Protocol A: Synthesis via Fischer Esterification

Applicable to both Target and Isomers.
Reagents:
o Substituted Benzoic Acid Precursor (1.0 eq)
e Absolute Ethanol (Excess, solvent)
o Concentrated

(Catalytic, 0.1 eq)
Workflow:

o Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of
the specific hydroxy-methylbenzoic acid in 30 mL of absolute ethanol.

o Catalysis: Add 0.5 mL of conc.

dropwise.

o Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 6-8 hours. Monitor
via TLC (Mobile phase: 20% EtOAc in Hexanes).
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o Note: The Ortho-isomer acid may esterify slower due to steric hindrance near the reaction
center.

o Workup: Cool to RT. Concentrate ethanol under reduced pressure. Dilute residue with

, wash with
(sat. ag.) to remove unreacted acid, then Brine.

 Purification:
o Target (Meta): Recrystallize from Hexane/EtOAc.

o Ortho-Isomer: Distillation under high vacuum (due to liquid state).

Protocol B: DPPH Radical Scavenging Assay

Validates the superior antioxidant capacity of the Target vs. Ortho-isomer.
o Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
o Samples: Prepare 1 mM stock solutions of the Target and Isomers in methanol.

 Incubation: Mix 1 mL of sample solution with 3 mL of DPPH solution. Incubate in the dark at
RT for 30 mins.

e Measurement: Measure Absorbance at 517 nm (

). Compare against a control (
, methanol + DPPH).

» Calculation:
o Expected Result: Target (Meta) > Para > Ortho.

Structure-Activity Relationship (SAR) Diagram

The following diagram maps the logical causality between the structural position of the hydroxyl
group and the resulting physicochemical properties.
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Caption: SAR Map: How hydroxy! positioning dictates the transition from volatile liquids (Ortho)
to reactive solids (Meta).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5-methylbenzoate-vs-structural-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://organicchemistrydata.org/hansreich/resources/pka/
https://www.masterorganicchemistry.com/2016/11/23/quick_analysis_of_ir_spectra/
https://www.benchchem.com/product/b1528403/docs#comparative-profiling-ethyl-3-hydroxy-5-methylbenzoate-vs-structural-isomers
https://www.benchchem.com/product/b1528403/docs#comparative-profiling-ethyl-3-hydroxy-5-methylbenzoate-vs-structural-isomers
https://www.benchchem.com/product/b1528403/docs#comparative-profiling-ethyl-3-hydroxy-5-methylbenzoate-vs-structural-isomers
https://www.benchchem.com/product/b1528403/docs#comparative-profiling-ethyl-3-hydroxy-5-methylbenzoate-vs-structural-isomers
https://www.benchchem.com/product/b1528403?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528403?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528403?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

